![molecular formula C18H25NO6 B13664757 1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate is a compound that features a tert-butyl carbamate (Boc) protecting group. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during reactions . The Boc group is known for its stability under acidic conditions and its ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry .
Vorbereitungsmethoden
The synthesis of 1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base . The reaction conditions are generally mild, often carried out at room temperature. Industrial production methods may involve solvent-free conditions to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate is used extensively in scientific research:
Wirkmechanismus
The primary mechanism of action for 1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate involves the protection of amino groups. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate is unique due to its specific structure and the presence of the Boc protecting group. Similar compounds include:
N-Fmoc-protected amino acids: These compounds use the Fmoc group for protection, which is stable under basic conditions and removed under mild acidic conditions.
N-Cbz-protected amino acids: These compounds use the Cbz group, which is stable under a variety of conditions and removed by hydrogenation.
The choice between these protecting groups depends on the specific requirements of the synthetic process, such as the stability needed and the conditions under which deprotection is desired.
Eigenschaften
IUPAC Name |
1-O-benzyl 4-O-methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19(4)14(11-15(20)23-5)16(21)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYLODZRWJHHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
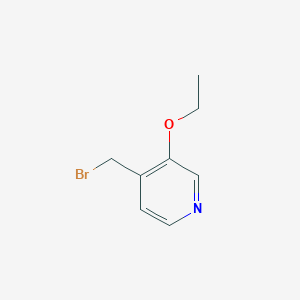
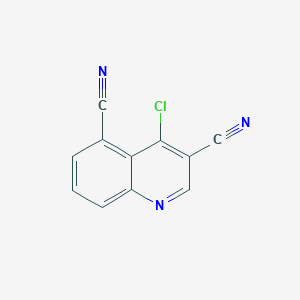

![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)


![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)

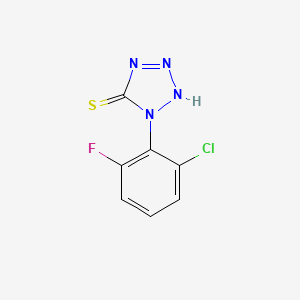
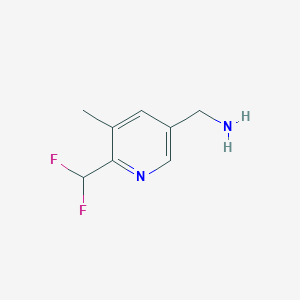
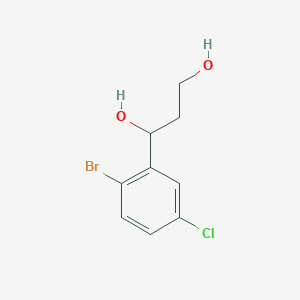
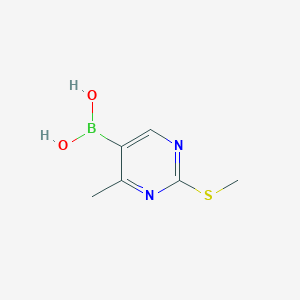
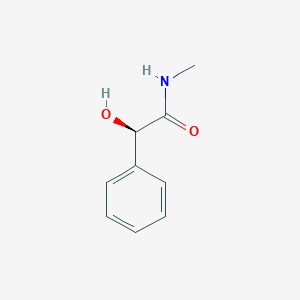
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
